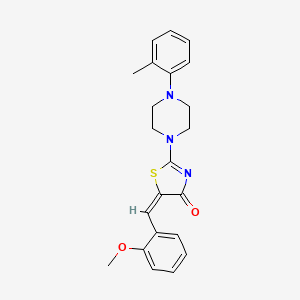

(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

This compound belongs to the thiazol-4(5H)-one family, characterized by a five-membered thiazole ring with a ketone group at position 2. The (E)-configuration of the 2-methoxybenzylidene substituent at position 5 and the 4-(o-tolyl)piperazinyl group at position 2 define its structural uniqueness.

Properties

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-7-3-5-9-18(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-8-4-6-10-19(17)27-2/h3-10,15H,11-14H2,1-2H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHNMWZEBXCHF-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4OC)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4OC)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a benzylidene moiety, and a piperazine substituent, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O2S |

| Molecular Weight | 367.51 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. The piperazine ring enhances the pharmacokinetic properties of the compound, facilitating better binding to biological targets.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing central nervous system activities.

- Antimicrobial Action : Similar thiazole derivatives have shown efficacy against bacterial strains by disrupting cell wall synthesis.

- Antioxidant Activity : The methoxy group may contribute to radical scavenging properties, providing protective effects against oxidative stress.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial effects against various bacterial strains. The presence of the thiazole ring is crucial for this activity, as it can interfere with microbial metabolism.

Antidepressant Effects

The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential antidepressant properties, making it a candidate for further research in psychiatric applications.

Antioxidant Properties

Compounds containing methoxy groups often display antioxidant capabilities. This activity can protect cells from damage caused by free radicals, contributing to overall health benefits.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of thiazole derivatives:

- Synthesis and Evaluation : A study published in 2021 synthesized various thiazole derivatives and evaluated their anticancer properties through in vitro assays, demonstrating promising results against specific cancer cell lines .

- Antimicrobial Studies : Another research article highlighted the antimicrobial properties of thiazole-based compounds, indicating significant inhibition against Gram-positive and Gram-negative bacteria .

- Neuropharmacological Studies : Research has shown that thiazole derivatives can affect neurotransmitter levels in animal models, suggesting potential use in treating anxiety and depression .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity: Thiazole derivatives have shown significant activity against various bacterial strains. For instance, studies have reported that similar compounds display moderate to good antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: The compound has been investigated for its potential anticancer effects. Thiazole derivatives are known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell cycle arrest .

- Neuroprotective Effects: Some studies suggest that thiazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies

Several studies have documented the applications of thiazole derivatives similar to (E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one:

-

Antimicrobial Efficacy Study: A study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates. The results indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 15 µg/mL against common pathogens .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 1 E. coli 12 µg/mL 2 S. aureus 10 µg/mL 3 P. aeruginosa 15 µg/mL - Anticancer Activity Research: Another study focused on the anticancer properties of thiazole derivatives, demonstrating their ability to induce apoptosis in human cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Moiety

Electron-Donating vs. Electron-Withdrawing Groups

- (E)-5-(2-(Prop-2-yn-1-yloxy)benzylidene)-2-(phenylamino)thiazol-4(5H)-one (Compound 6) The propargyloxy group (-O-C≡CH) introduces steric bulk and electronic effects distinct from the methoxy group. This compound showed reactivity in Michael-type additions due to the active methylene group in the thiazole core .

- (Z)-5-(2,4-Dichlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (Compound 6d) Chlorine substituents provide electron-withdrawing effects, increasing electrophilicity. This derivative exhibited a high melting point (245–247°C) and 92% yield, indicating stability and synthetic feasibility . Activity: Analogous dichlorobenzylidene derivatives demonstrated potent antifungal activity (250× more active than ketoconazole) .

Comparison to Target Compound

Piperazinyl Substituent Variations

4-(o-Tolyl)piperazine vs. Other Aryl/Alkyl Groups

- (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)thiazol-4(5H)-one The nitro group (-NO₂) on the benzylidene and 4-methylphenyl on the piperazine enhance lipophilicity and electronic interactions. This compound is cataloged as a ZINC database entry (ZINC5851641), suggesting utility in screening studies .

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]imidazol-4(5H)-one

Comparison to Target Compound

Antifungal and Antibacterial Activity

- 5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 9b) MFC/MIC ratio: 1–4 (fungicidal). Outperformed ketoconazole by 250×, attributed to chlorine substituents enhancing membrane disruption .

- (E)-5-Benzylidene-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (Compound 8f) Showed enhanced activity against E. coli (Gram-negative) compared to gentamycin, likely due to the nitro group facilitating bacterial uptake .

Comparison to Target Compound

While the target compound’s methoxy group may reduce direct antimicrobial potency, its piperazinyl-o-tolyl group could improve pharmacokinetic properties (e.g., CNS penetration).

Q & A

Basic: What are the standard synthetic protocols for preparing (E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one?

The synthesis typically involves a multi-step process:

- Condensation Reaction : Reacting a thiazolidinone precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) with thioglycolic acid to form a thiazole intermediate.

- Benzylidene Formation : Condensation with 2-methoxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst under reflux (5–9 hours).

- Purification : The crude product is precipitated in acidified ice-water and recrystallized from 1,4-dioxane or ethanol for purity .

Key Considerations : Reaction monitoring via TLC (e.g., 20% ethyl acetate/n-hexane) ensures completion. Optimizing solvent polarity and catalyst loading improves yield .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- Spectroscopy : H/C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons). IR confirms carbonyl (C=O, ~1700 cm) and C-S bonds (~650 cm) .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles (e.g., 12.01° between thiazolidinone and methoxybenzylidene rings) and hydrogen-bonding motifs (e.g., intramolecular C–H⋯S). SHELX software refines crystallographic data .

Validation : Cross-referencing spectral data with computational simulations (e.g., Multiwfn for electron density maps) ensures accuracy .

Advanced: How can researchers resolve contradictions in cytotoxic activity data across different cell lines?

Discrepancies arise due to:

- Cell Line Variability : Differences in receptor expression (e.g., MCF-7 vs. HA22T) affect compound uptake. Use standardized protocols (e.g., SRB assay) with controls for DMSO solvent effects .

- Dose-Response Analysis : Calculate IC values across multiple replicates. For example, activity against HEPG-2 (liver cancer) may differ from DLD-1 (colon) due to metabolic heterogeneity .

Mitigation : Include positive controls (e.g., CHS-828) and validate via orthogonal assays (e.g., apoptosis markers) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., kinases). The methoxybenzylidene group may occupy hydrophobic pockets, while the piperazine moiety engages in hydrogen bonding .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Multiwfn analyzes electrostatic potential surfaces for nucleophilic/electrophilic sites .

Validation : Correlate docking scores with experimental IC values to refine predictive models .

Advanced: How to design derivatives to improve pharmacological properties?

- Structure-Activity Relationship (SAR) :

- Prodrug Strategies : Conjugate with ester groups to improve solubility .

Testing : Prioritize derivatives with >80% purity (HPLC) and screen against resistant cell lines (e.g., cisplatin-resistant NUGC) .

Basic: What analytical techniques ensure purity and identity post-synthesis?

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC (C18 column, acetonitrile/water) quantifies purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 423.1) .

Best Practices : Use melting point analysis and elemental (CHNS) analysis for additional validation .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

- Solvent Selection : High-polarity solvents (e.g., DMSO) may inhibit crystal growth. Optimize with ethanol/water mixtures .

- Twinned Data : Use SHELXL to refine high-symmetry space groups (e.g., monoclinic P2/c). Adjust absorption corrections (e.g., SADABS) for heavy atoms .

Troubleshooting : Slow evaporation at 4°C promotes single-crystal formation. Validate with PLATON for symmetry errors .

Basic: What in vitro models evaluate its biological activity?

- Cancer Cell Lines : NUGC (gastric), HEPG-2 (liver), and MCF-7 (breast) are standard. Maintain in RPMI-1640 with 5% FBS .

- Cytotoxicity Assays : Sulforhodamine B (SRB) measures cell viability after 48-hour exposure. Normalize to WI-38 fibroblasts to assess selectivity .

Protocol : Use triplicate wells and IC calculations (GraphPad Prism) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.